tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate
CAS No.:
Cat. No.: VC15814426
Molecular Formula: C13H17ClN2O2
Molecular Weight: 268.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17ClN2O2 |
|---|---|
| Molecular Weight | 268.74 g/mol |
| IUPAC Name | tert-butyl 6-(chloromethyl)-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-9-4-11(5-14)15-6-10(9)8-16/h4,6H,5,7-8H2,1-3H3 |
| Standard InChI Key | DDBHFZCBHCFUMH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2=CC(=NC=C2C1)CCl |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s core consists of a bicyclic pyrrolo[3,4-c]pyridine system, a fused heterocycle combining pyrrole and pyridine rings. The chloromethyl (-CH₂Cl) group at position 6 introduces electrophilic reactivity, enabling nucleophilic substitution reactions, while the tert-butyl carbamate at position 2 acts as a protective group for amines, enhancing solubility and stability during synthetic workflows .
Physicochemical Properties
Experimental and Computed Data
Key properties derived from PubChem and computational analyses include:
The absence of hydrogen bond donors and moderate lipophilicity (XLogP3 = 1.5) suggest favorable membrane permeability, aligning with its role as a pharmacophore intermediate .
Synthetic Routes and Optimization
Challenges and Solutions
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Regioselectivity: Chloromethylation at position 6 requires careful control of reaction kinetics to avoid polysubstitution. Low temperatures (0–5°C) and stoichiometric Lewis acids mitigate this issue .
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Stability: The Boc group’s sensitivity to acidic conditions necessitates anhydrous environments during synthesis.
Applications in Pharmaceutical Chemistry
Role in Drug Discovery
The chloromethyl moiety serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions, enabling the attachment of pharmacophoric groups. For example, in statin synthesis, analogous intermediates undergo oxidation and side-chain elaboration to yield hypolipidemic agents .
Case Study: Kinase Inhibitors
Structural analogs of this compound have been utilized in developing JAK2 and EGFR inhibitors, where the pyrrolopyridine core mediates target binding via π-π stacking and hydrogen bonding .
Future Directions
Computational Modeling
Density functional theory (DFT) studies could optimize reaction conditions for chloromethylation, reducing byproduct formation. Molecular dynamics simulations may further elucidate binding conformations in therapeutic targets .
Green Chemistry Approaches
Replacing chlorinated solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) in synthesis aligns with sustainability goals without compromising yield .
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